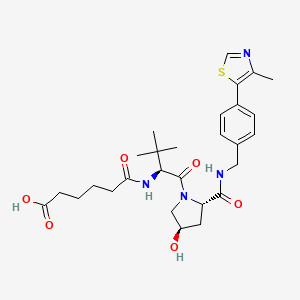

(S,R,S)-AHPC-C4-COOH

描述

属性

IUPAC Name |

6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6S/c1-17-24(39-16-30-17)19-11-9-18(10-12-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)7-5-6-8-23(35)36/h9-12,16,20-21,25,33H,5-8,13-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)/t20-,21+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSZOQIYZOVHOL-TYBLODHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S,R,S)-AHPC-C4-COOH: An In-Depth Technical Guide to a Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (S,R,S)-AHPC-C4-COOH

This compound is a cornerstone in the construction of VHL-recruiting PROTACs. Its design is a testament to the modular nature of these heterobifunctional molecules, which are engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.

Chemical and Physical Properties:

| Property | Value |

| Synonyms | VH032-C4-COOH |

| Chemical Formula | C28H38N4O6S |

| Molecular Weight | 558.69 g/mol |

| CAS Number | 2172819-74-6 |

The (S,R,S)-AHPC moiety is a highly potent and well-characterized ligand for the VHL E3 ligase, a crucial component for the efficient formation of the ternary complex (POI-PROTAC-VHL) that precedes ubiquitination and degradation. The C4-COOH linker offers a strategic balance of length and flexibility, with the terminal carboxylic acid serving as a key reactive site for amide bond formation with an amine-functionalized "warhead" (the ligand for the POI).

Mechanism of Action: The PROTAC Catalytic Cycle

PROTACs synthesized using this compound operate through a catalytic mechanism, inducing the degradation of multiple target protein molecules. The process can be visualized as a cyclical pathway:

The cycle begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase complex, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides. The PROTAC molecule is subsequently released and can engage in another round of degradation.

Quantitative Data Presentation

While specific degradation data for a PROTAC synthesized with this compound is not prominently available, the following table presents illustrative data for a closely related (S,R,S)-AHPC-based PROTAC targeting BRD4. This data serves as a benchmark for the expected performance of potent degraders.

| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Hypothetical AHPC-Piperazine-BRD4 PROTAC | (S,R,S)-AHPC | Piperazine-containing | BRD4 | 22Rv1 | ~15 | >90 |

Data is illustrative and based on typical performance of potent BRD4 degraders.[1]

The key metrics for evaluating PROTAC efficacy are:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable.

Experimental Protocols

The synthesis and evaluation of PROTACs derived from this compound follow established methodologies in the field of targeted protein degradation.

PROTAC Synthesis via Amide Coupling

The terminal carboxylic acid of this compound is readily coupled to an amine-functionalized warhead using standard peptide coupling reagents.

Materials:

-

This compound

-

Amine-functionalized warhead (ligand for POI)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve this compound (1.0 eq) and the amine-functionalized warhead (1.0-1.2 eq) in the anhydrous solvent under an inert atmosphere.

-

Add the coupling agent (1.2 eq) and the base (2-3 eq) to the stirred solution.

-

Allow the reaction to proceed at room temperature for 4-24 hours, monitoring its progress by LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.

-

Characterize the final PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Determination of DC50 and Dmax by Western Blot

This protocol quantifies the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed the desired cell line in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Harvest the cells, wash with PBS, and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Data Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[1]

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its pre-functionalized nature with a carboxylic acid linker allows for the streamlined conjugation to a wide variety of amine-containing target protein ligands. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel protein degraders. While the full potential of PROTACs derived from this specific linker continues to be explored, the robust and well-validated (S,R,S)-AHPC core ensures its continued relevance in the expanding field of targeted protein degradation.

References

(S,R,S)-AHPC-C4-COOH chemical structure

An In-depth Technical Guide to (S,R,S)-AHPC-C4-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as VH032-C4-COOH, is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a four-carbon carboxylic acid linker.[1] This molecule is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][6][7] The carboxylic acid functional group on the linker allows for straightforward conjugation to a ligand of a target protein.[5]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | VH032-C4-COOH | [1][2][3] |

| CAS Number | 2172819-74-6 | [2] |

| Molecular Weight | 558.69 g/mol | [1] |

| Purity (HPLC) | 95.92% | [2][3] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [8][9] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound functions as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase.[6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7]

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Experimental Protocols

The following is a generalized protocol for the synthesis of a PROTAC by coupling this compound with an amine-containing target protein ligand.

1. Amide Coupling Reaction

-

Materials and Reagents:

-

This compound

-

Amine-functionalized target binder

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the amine-functionalized target binder (1.1 eq) in anhydrous DMF.

-

Add the coupling agents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.

-

2. Purification of the PROTAC

-

Procedure:

-

Upon completion, dilute the reaction mixture with an equal volume of water.

-

Purify the crude PROTAC using reverse-phase preparative HPLC. A typical gradient is 10-90% acetonitrile (B52724) in water with 0.1% TFA over 30 minutes.[7]

-

Collect the fractions containing the desired product based on UV absorbance.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.[7]

-

3. Characterization

-

Procedure:

-

Confirm the identity and purity of the final PROTAC product using analytical techniques such as NMR and high-resolution mass spectrometry (HRMS).[6]

-

Caption: General experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its pre-functionalized nature as a VHL ligand-linker conjugate simplifies the synthesis of PROTACs, enabling the rapid development and screening of novel protein degraders. The methodologies outlined in this guide provide a foundation for the successful application of this compound in drug discovery and chemical biology research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. (S,R. S)-AHPC-pentanoic-COOH - CD Bioparticles [cd-bioparticles.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Mechanism of Action of VH032-C4-COOH

Introduction: VH032-C4-COOH is a functionalized small molecule widely utilized in the field of targeted protein degradation. It serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Structurally, it comprises three key components: the VH032 moiety, which acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase; a 4-carbon alkyl linker (-C4-); and a terminal carboxylic acid (-COOH) functional group.[1][2] This terminal acid provides a reactive handle for chemical conjugation to a ligand designed to bind a specific protein of interest (POI), thereby enabling the creation of a bifunctional PROTAC molecule.[2] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: VHL Ligand and HIF-1α Inhibition

The primary mechanism of action of the VH032 moiety is the competitive inhibition of the protein-protein interaction (PPI) between VHL and the Hypoxia-Inducible Factor 1α (HIF-1α).[3][4] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This post-translational modification allows VHL to recognize, bind, and polyubiquitinate HIF-1α, marking it for degradation by the proteasome.[5]

VH032 is designed to mimic the hydroxylated proline residue of HIF-1α, allowing it to sit within the VHL binding pocket.[4] Co-crystal structures reveal that this non-covalent binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.[4][6] By occupying this site, VH032 directly blocks the binding of hydroxylated HIF-1α to VHL, leading to the stabilization and accumulation of HIF-1α.[5][7] This, in turn, activates the transcription of HIF-target genes, such as CA9 and GLUT1, inducing a hypoxic response.[7][8]

Role in PROTACs: Hijacking the Ubiquitin-Proteasome System

While VH032-C4-COOH can act as a standalone VHL inhibitor, its primary application is as a VHL-recruiting ligand in a PROTAC.[2][] The terminal carboxylic acid is coupled to a linker and a ligand for a POI. The resulting heterobifunctional PROTAC acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase.

This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the VHL complex to the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to induce the degradation of another POI molecule.

Quantitative Data: Binding Affinity

The efficacy of VH032 as a VHL ligand is quantified by its binding affinity. This is a critical parameter as strong binding is required for efficient recruitment of the VHL E3 ligase. The affinity is typically measured for the core VH032 ligand.

| Compound | Method | Affinity Constant (Kd) | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | [1][3][10] |

Experimental Protocols

Characterizing the interaction between VH032-based molecules and VHL, and their cellular effects, requires specific biophysical and cell-based assays.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is widely used to determine the binding affinity of VHL ligands by measuring the displacement of a fluorescently labeled tracer from the VHL-ElonginB-ElonginC (VBC) complex.[4][10]

-

Principle: A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VBC protein complex, its tumbling slows, and polarization increases. An unlabeled competitor ligand, like VH032, will displace the tracer, causing a decrease in polarization that is proportional to its binding affinity.

-

Materials:

-

Purified VBC complex

-

Fluorescently labeled VHL tracer (e.g., FAM-conjugated HIF-1α peptide)

-

Test compound (VH032-C4-COOH or its derivatives)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

-

-

Methodology:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In each well of the 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer.

-

Add the diluted test compound to the wells. Include controls with no competitor (high polarization) and no VBC complex (low polarization).

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Plot the polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.

-

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

To confirm that VHL inhibition by VH032 leads to a functional cellular response, the expression levels of HIF-1α target genes are measured.[7]

-

Principle: This technique quantifies the amount of specific mRNA transcripts in a cell population, providing a measure of gene activation.

-

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)[7]

-

VH032-C4-COOH and controls (e.g., DMSO, inactive epimer)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., CA9, GLUT1) and a housekeeping gene (e.g., β-actin)

-

qRT-PCR instrument

-

-

Methodology:

-

Culture cells and treat them with various concentrations of VH032-C4-COOH or controls for a specified time (e.g., 16-24 hours).[7]

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

-

Perform qPCR using the cDNA, specific primers for target and housekeeping genes, and a qPCR master mix.

-

Analyze the results by calculating the change in target gene expression relative to the housekeeping gene and compared to the vehicle-treated control (ΔΔCt method).

-

PROTAC Synthesis via Amide Coupling

The terminal carboxylic acid of VH032-C4-COOH is its key feature for PROTAC synthesis, typically through an amide bond formation.[11]

-

Principle: The carboxylic acid is activated to form a more reactive intermediate, which then readily reacts with a primary or secondary amine on the POI ligand-linker moiety to form a stable amide bond.

-

Materials:

-

VH032-C4-COOH

-

POI ligand with a free amine group

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF)

-

Reagents for workup and purification (e.g., EtOAc, brine, silica (B1680970) gel)

-

-

Methodology:

-

Dissolve VH032-C4-COOH (1.0 equivalent) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the POI ligand-amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring for completion by LC-MS.

-

Upon completion, perform an aqueous workup by diluting with a solvent like ethyl acetate (B1210297) and washing with water and brine.

-

Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography to yield the final PROTAC.

-

Characterize the final product using NMR and high-resolution mass spectrometry (HRMS).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VH 032 amide-alkylC4-acid | CAS 2172819-74-6 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

(S,R,S)-AHPC-C4-COOH VHL Ligand for PROTAC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design.[3] A key component for engaging VHL is the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a high-affinity VHL ligand.[4] This guide provides a comprehensive technical overview of the (S,R,S)-AHPC-C4-COOH VHL ligand, a derivative of the well-characterized VH032 ligand, and its application in the development of potent and selective PROTACs.[5][6]

This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand and a C4 carboxylic acid linker.[6] The specific (S,R,S) stereochemistry is crucial for its potent binding to VHL, which is the initial and essential step in the PROTAC-mediated degradation cascade.[5] The carboxylic acid functional group provides a versatile handle for conjugation to a ligand targeting a protein of interest.

Core Concepts and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[8] The this compound acts as the VHL-recruiting moiety of the PROTAC.

The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional occupancy-based inhibitors.[4]

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the degradation of the target protein. Key quantitative parameters include the dissociation constant (Kd) for binding events and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for cellular activity.

Table 1: Binding Affinities of VHL Ligands

| Ligand | Binding Affinity (Kd) to VHL | Method |

| (S,R,S)-AHPC (core scaffold) | ~185 nM | Isothermal Titration Calorimetry (ITC) |

Table 2: Degradation Performance of Representative (S,R,S)-AHPC-based PROTACs

| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) |

| Representative p38α PROTAC | p38α | Not Specified | <100 nM | >90% |

| GP262 | p110α/γ, mTOR | MDA-MB-231 | 227.4 nM (p110α), 42.23 nM (p110γ), 45.4 nM (mTOR) | 71.3% (p110α), 88.6% (p110γ), 74.9% (mTOR) |

| Hypothetical BRD4 PROTAC | BRD4 | 22Rv1 | ~15 nM | >90% |

Note: The data in this table is for PROTACs utilizing the (S,R,S)-AHPC scaffold with different linkers and warheads, as specific data for PROTACs using the this compound linker is not widely published. This data is illustrative of the potential performance of PROTACs derived from this scaffold.[3][5]

Signaling Pathway and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of PROTAC-mediated Protein Degradation

References

The Discovery and Development of AHPC-Based VHL Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and application of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a cornerstone in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of these ligands is critical. This guide covers the fundamental biology of the VHL-hypoxia-inducible factor 1α (HIF-1α) pathway, the structure-activity relationship (SAR) of AHPC-based ligands, quantitative binding affinity data, and detailed experimental protocols for their characterization.

The VHL E3 Ligase and Its Role in Cellular Signaling

The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] A primary function of this complex is to regulate the levels of the alpha subunit of hypoxia-inducible factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels (hypoxia).[2][3] Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4] This post-translational modification allows pVHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[2][3] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α and allowing it to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[2]

PROTACs leverage this natural degradation pathway. By chemically linking a ligand for a protein of interest (POI) to a VHL ligand, the PROTAC brings the POI into proximity with the VHL E3 ligase complex, inducing its ubiquitination and degradation.[5][6] The (S,R,S)-AHPC scaffold has emerged as a highly effective VHL ligand for this purpose, demonstrating potent binding and providing a versatile platform for PROTAC development.[2][6]

Below is a diagram illustrating the VHL signaling pathway and the mechanism of action for an AHPC-based PROTAC.

Quantitative Data on AHPC-Based VHL Ligands

The binding affinity of the VHL ligand is a critical parameter for the efficacy of a PROTAC. Below are tables summarizing the binding affinities of various AHPC-based ligands to the VHL complex.

Table 1: Binding Affinities of Key AHPC-Based VHL Ligands

| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference(s) |

| VH032 | 185 nM | Not Specified | [7] |

| (S,R,S)-AHPC (VH032-NH2) | Not explicitly reported, but similar to VH032 | - | [5] |

| VH101 | 44 nM | Not Specified | [7] |

| VHL Ligand 14 | 196 nM (IC50) | Not Specified | [8] |

| VL285 | 340 nM (IC50) | Not Specified | [8] |

| VH-298 | 80-90 nM | Not Specified | [8] |

Table 2: Degradation Potency of Representative (S,R,S)-AHPC-Based PROTACs

| PROTAC Name | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference(s) |

| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | <1 nM | >95% | [9][10] |

| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not Reported | [11][12] |

| ARD-266 | Androgen Receptor (AR) | LNCaP, VCaP, 22Rv1 | 0.2-1 nM | >95% | [13] |

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the development of AHPC-based VHL ligands and their corresponding PROTACs. The following sections provide detailed methodologies for key experiments.

Synthesis of (S,R,S)-AHPC Core Structure

The synthesis of the (S,R,S)-AHPC core is a multi-step process that requires expertise in organic chemistry. A general outline is provided below, with the understanding that specific details are often found in the supplementary information of scientific publications.[6]

Step 1: Synthesis of the protected intermediate

The synthesis typically begins with commercially available protected amino acids and other reagents to construct the core structure. A key intermediate is tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[6] This is achieved through a series of coupling reactions.

Step 2: Deprotection to yield the final AHPC ligand

The Boc-protected intermediate is then deprotected to yield the final (S,R,S)-AHPC hydrochloride. This is typically achieved by treating the protected intermediate with a solution of hydrogen chloride in dioxane.[6] The resulting product is then purified.

VHL Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol outlines a general procedure for a TR-FRET assay to determine the binding affinity of an AHPC-based ligand or PROTAC to the VHL complex.[6]

Materials:

-

VHL E3 ligase complex (VCB: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).

-

A fluorescently labeled tracer molecule that binds to VHL (e.g., a known VHL ligand conjugated to a fluorescent acceptor like d2 or fluorescein).

-

AHPC-based ligand or PROTAC.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).[6]

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare a serial dilution of the AHPC-based compound in the assay buffer.

-

In a 384-well plate, add the serially diluted compound.

-

Add the donor-labeled VHL complex to each well at a fixed concentration.

-

Add the fluorescently labeled tracer to each well at a fixed concentration.

-

Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[6]

-

Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.[6]

Ternary Complex Formation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions, including the formation of the POI-PROTAC-VHL ternary complex.[5][14]

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified recombinant VHL protein.

-

Purified recombinant POI.

-

AHPC-based PROTAC.

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).[5]

Procedure:

-

Immobilization: Immobilize the VHL protein onto the sensor chip surface.

-

Binary Interaction (PROTAC to VHL): Inject a series of concentrations of the PROTAC over the VHL-immobilized surface to determine the binary binding kinetics (ka, kd, and KD).[5]

-

Ternary Complex Formation:

-

Inject the PROTAC at a fixed concentration to establish a baseline binary interaction response.

-

Inject a mixture of the PROTAC and the POI at a near-saturating concentration over the VHL surface.

-

An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.[5]

-

-

Data Analysis: Analyze the kinetics of ternary complex formation and dissociation to determine the stability of the complex.[5]

Cellular Protein Degradation Assay: Western Blotting

This protocol provides a step-by-step guide for assessing PROTAC-induced protein degradation in cultured cells.[15]

Materials:

-

Cell line expressing the protein of interest.

-

AHPC-based PROTAC.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate with the primary antibody against the target protein and the loading control.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.

-

Ternary Complex Confirmation: Co-Immunoprecipitation (Co-IP)

This protocol is designed to qualitatively demonstrate the formation of the POI-PROTAC-VHL ternary complex in a cellular context.[5]

Materials:

-

Cells expressing the POI.

-

AHPC-based PROTAC.

-

Proteasome inhibitor (e.g., MG132).

-

Lysis buffer.

-

Primary antibodies: anti-POI and anti-VHL.

-

Control IgG.

-

Protein A/G magnetic beads.

-

Wash buffer.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor.

-

Cell Lysis: Lyse the cells to obtain total protein extracts.

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the POI (or VHL).

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads.

-

Perform Western blotting on the eluate and probe for the presence of both the POI and VHL to confirm their interaction.

-

Visualization of Experimental and Logical Workflows

The development of a novel AHPC-based PROTAC follows a logical progression of experiments. The following diagrams illustrate a typical experimental workflow and the logical relationships in PROTAC design.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

(S,R,S)-AHPC-C4-COOH as a degrader building block

An In-depth Technical Guide to (S,R,S)-AHPC-C4-COOH as a Degrader Building Block

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[3][4] A PROTAC consists of three main components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]

The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its well-defined substrate interaction and broad tissue expression.[2][6] The (S,R,S)-AHPC scaffold is a high-affinity VHL ligand that serves as a foundation for many potent VHL-recruiting PROTACs.[1] This technical guide focuses on This compound , a derivative of this scaffold. It is a key building block for PROTAC synthesis, incorporating the VHL ligand and a four-carbon alkyl linker terminating in a carboxylic acid functional group.[7][8] This terminal group provides a reactive handle for straightforward conjugation to a ligand for a target protein, making it a versatile tool for researchers in drug development.

Physicochemical Properties

This compound, also known as VH032-C4-COOH, is a synthesized E3 ligase ligand-linker conjugate.[7][8][9] Its core structure is designed for optimal binding to the VHL E3 ligase, while the linker and terminal functional group enable its use as a modular building block in PROTAC synthesis.

| Property | Value |

| Synonyms | VH032-C4-COOH |

| CAS Number | 2172819-74-6[7][10] |

| Molecular Formula | C₂₇H₃₆N₄O₆S |

| Molecular Weight | 544.66 g/mol |

| Appearance | Powder or crystals |

| Storage Temperature | 2-8°C or -20°C[11] |

| Functional Group | Carboxylic Acid (-COOH)[12][13] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs constructed using this compound operate by co-opting the VHL E3 ligase complex to induce degradation of a specific target protein. The process is catalytic, meaning a single PROTAC molecule can mediate the destruction of multiple target protein molecules.[3]

The key steps are as follows:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) via its "warhead" ligand and to the VHL E3 ligase via its (S,R,S)-AHPC moiety, forming a transient POI-PROTAC-VHL ternary complex.[3]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][4] This process is repeated to form a polyubiquitin (B1169507) chain.[4]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded into smaller peptides by the 26S proteasome.[3][14]

-

PROTAC Recycling : The PROTAC molecule is released after inducing ubiquitination and can participate in further degradation cycles.[3]

The VHL E3 ligase itself is a multi-subunit complex.[15] Its substrate recognition subunit, VHL, forms a complex with Elongin B, Elongin C, Cullin 2, and Rbx1 to function as an active ligase.[15][16] The (S,R,S)-AHPC ligand binds to the substrate-binding β-domain of the VHL protein.[14][17]

Quantitative Data

The efficacy of a PROTAC is determined by the binding affinity of its E3 ligase ligand and its ability to induce degradation of the target protein.[6] While degradation data is specific to the final PROTAC conjugate (including the target ligand and linker), the binding affinity of the core VHL ligand is a critical starting parameter.

Table 1: Binding Affinities of Common VHL Ligands This table provides comparative data for the core (S,R,S)-AHPC scaffold and other well-characterized VHL ligands. The performance of a PROTAC using the this compound building block is expected to be in a similar range to its parent compound.[6]

| Ligand | Binding Affinity (Kd) to VHL | Method |

| (S,R,S)-AHPC (VH032) | 185 nM | Isothermal Titration Calorimetry (ITC)[6] |

| VH298 | 80 - 90 nM | ITC & Competitive Fluorescence Polarization (FP)[6] |

| VH101 | 44 nM | Not Specified[6] |

Table 2: Example Degradation Performance of (S,R,S)-AHPC-Based PROTACs The ultimate measure of a PROTAC's success is its ability to degrade the target protein, typically quantified by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

| PROTAC Name | Target Protein | Cell Line(s) | DC₅₀ | Dₘₐₓ |

| ARV-771 | BRD2/3/4 | 22Rv1, VCaP (Prostate Cancer) | < 1 nM | > 95% |

| MZ1 | BRD4 | HeLa, 22Rv1 | ~15 nM (HeLa) | > 90% |

(Data is illustrative of PROTACs built from the (S,R,S)-AHPC scaffold and is sourced from publicly available literature.)

Application in PROTAC Synthesis

This compound is a "building block," meaning it is a ready-made intermediate for the final steps of PROTAC synthesis. The terminal carboxylic acid is a versatile functional group that is typically coupled with a primary or secondary amine on the target protein's ligand (the "warhead") to form a stable amide bond. This reaction is a standard procedure in medicinal chemistry.

Experimental Protocols

Evaluating a PROTAC synthesized from this compound involves a series of standard biochemical and cell-based assays.

Protocol 1: Synthesis via Amide Coupling

This protocol outlines a general procedure for conjugating this compound to an amine-containing warhead.

-

Dissolution : Dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous aprotic solvent like Dimethylformamide (DMF).

-

Activation : Add an amide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution.

-

Reaction : Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress using LC-MS.

-

Work-up : Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.[18]

-

Characterization : Confirm the identity and purity of the final compound using LC-MS and NMR.

Protocol 2: VHL Binding Affinity Assay (TR-FRET)

This competitive binding assay measures how effectively the PROTAC displaces a fluorescent tracer from the VHL complex.[1]

-

Reagents :

-

Procedure :

-

Add a fixed concentration of the Terbium-labeled VCB complex and the fluorescent tracer to the wells of a 384-well plate.

-

Add serial dilutions of the PROTAC compound to the wells.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Measure the TR-FRET signal on a compatible plate reader.

-

-

Analysis : The displacement of the tracer by the PROTAC results in a decreased FRET signal. Plot the signal versus the PROTAC concentration and fit the curve to determine the IC₅₀ value, which reflects binding affinity.

Protocol 3: Target Degradation Assay (Western Blot)

This assay directly measures the reduction in target protein levels within cells treated with the PROTAC.[2]

-

Cell Culture : Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.

-

Treatment : Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis : Harvest the cells and lyse them to release cellular proteins.

-

Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis & Transfer : Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : Visualize the protein bands using an appropriate chemiluminescent substrate and imaging system.

-

Analysis : Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a high-value chemical tool for researchers engaged in the development of targeted protein degraders. By providing a high-affinity VHL ligand pre-functionalized with a versatile linker and a reactive carboxylic acid, it streamlines the synthesis of novel PROTACs. Its modular nature allows for rapid conjugation to a wide array of "warhead" ligands, facilitating the creation of libraries to screen for optimal target degradation. The well-understood mechanism of action of VHL-recruiting PROTACs, combined with established protocols for their synthesis and evaluation, makes this compound an essential building block for advancing the field of targeted protein degradation and discovering new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. (S,R,S)-AHPC-C6-CO2H hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 13. (S,R,S)-AHPC-amido-C2-acid, 2172819-72-4 | BroadPharm [broadpharm.com]

- 14. pnas.org [pnas.org]

- 15. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 16. academic.oup.com [academic.oup.com]

- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of VH032-C4-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C4-COOH is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the field of targeted protein degradation. As a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), VH032-C4-COOH incorporates the high-affinity VH032 VHL ligand connected to a four-carbon carboxylic acid linker. This terminal acid group provides a reactive handle for conjugation to a target protein ligand, enabling the creation of heterobifunctional molecules that can induce the degradation of specific proteins of interest. This technical guide provides a comprehensive overview of the known physicochemical properties of VH032-C4-COOH, relevant experimental protocols, and the signaling pathway in which it operates.

Core Physicochemical Properties

The fundamental physicochemical properties of VH032-C4-COOH are summarized below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Chemical Name | 6-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid | |

| Alternative Names | (S,R,S)-AHPC-C4-COOH | |

| Molecular Formula | C28H38N4O6S | |

| Molecular Weight | 558.69 g/mol | |

| Purity | ≥95% (as determined by HPLC) | |

| CAS Number | 2172819-74-6 |

Solubility and Stability

Detailed quantitative solubility and stability data for VH032-C4-COOH in various solvents and under different pH and temperature conditions are not extensively published. However, based on its intended use and the properties of similar molecules, the following guidance is provided.

Solubility:

VH032-C4-COOH is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For use in biological assays, it is common practice to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO, which can then be diluted into aqueous buffers or cell culture media. It is advisable to perform solubility tests for specific applications to determine the optimal solvent and concentration.

Stability and Storage:

Experimental Protocols

While specific experimental data such as NMR and mass spectra for VH032-C4-COOH are not publicly available, this section outlines the general methodologies used for the synthesis and characterization of such molecules.

Synthesis of VH032-C4-COOH

The synthesis of VH032-C4-COOH would likely involve the coupling of a VH032 amine precursor with a C4 linker bearing a protected carboxylic acid, followed by deprotection. A representative synthetic workflow is depicted below.

General Procedure for Amide Coupling:

-

The VH032 amine precursor is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

The protected C4-carboxylic acid linker (e.g., an ester) is added to the solution.

-

A coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added to activate the carboxylic acid and facilitate amide bond formation.

-

The reaction is stirred at room temperature until completion, monitored by a technique like LC-MS.

-

The protected intermediate is then purified, typically by flash chromatography.

General Procedure for Deprotection:

-

The purified, protected VH032-C4-COOH is dissolved in a suitable solvent like dichloromethane (B109758) (DCM).

-

A strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, is added to remove the protecting group from the carboxylic acid.

-

The reaction is stirred at room temperature until the deprotection is complete.

-

The solvent and excess acid are removed under reduced pressure to yield the final VH032-C4-COOH product.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are standard methods to confirm the structure of VH032-C4-COOH.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 4-methylthiazol-5-yl)benzyl group, the aliphatic protons of the pyrrolidine (B122466) and linker, and the distinct singlet for the methyl groups of the tert-butyl moiety.

-

¹³C NMR: The carbon NMR spectrum would provide signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbons of the amides and the carboxylic acid.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of VH032-C4-COOH. Electrospray ionization (ESI) is a common technique for such molecules. The expected [M+H]⁺ ion would have an m/z corresponding to the molecular weight plus the mass of a proton.

Signaling Pathway and Mechanism of Action

VH032-C4-COOH functions as a ligand for the VHL E3 ubiquitin ligase, which is a key regulator of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. In PROTACs, the VH032 moiety hijacks this natural cellular process to induce the degradation of a target protein.

The VH032 component of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Conclusion

VH032-C4-COOH is a valuable chemical tool for the development of PROTACs, offering a reliable and high-affinity ligand for the VHL E3 ligase with a versatile carboxylic acid linker for conjugation. While detailed public data on its solubility and stability are limited, the information and general protocols provided in this guide offer a solid foundation for its use in research and drug discovery. Further characterization of its physicochemical properties will undoubtedly enhance its application in the rational design of novel protein degraders.

(S,R,S)-AHPC Ligands: An In-Depth Technical Guide to Stereochemistry in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system to the protein of interest. Among the most utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein. The (S,R,S) stereoisomer of α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) has been established as a high-affinity ligand for VHL, forming the cornerstone of numerous potent PROTACs.[1]

This technical guide provides a comprehensive overview of the (S,R,S) stereochemistry of AHPC ligands, its critical role in VHL binding, and its application in the development of effective protein degraders. We will delve into the quantitative aspects of its binding affinity, detailed experimental protocols for its characterization, and the underlying signaling pathways.

The Criticality of (S,R,S) Stereochemistry for VHL Recognition

The specific (S,R,S) configuration of AHPC is paramount for its potent and selective binding to the VHL E3 ligase.[1] This stereochemical arrangement allows the ligand to fit optimally into the VHL binding pocket, which naturally recognizes the hydroxylated proline residue of hypoxia-inducible factor 1α (HIF-1α). The stereochemistry of the hydroxyproline (B1673980) and cyclohexylalanine moieties dictates the precise orientation of the key functional groups necessary for establishing a network of hydrogen bonds and van der Waals interactions within the VHL active site.

The structural basis for this specificity lies in the three-dimensional arrangement of the ligand. The (S) configuration at the α-carbon of the hydroxyproline mimic, the (R) configuration at the hydroxylated carbon, and the (S) configuration at the α-carbon of the cyclohexylalanine are all crucial for presenting the key interaction motifs—the hydroxyl group, the amide backbone, and the cyclohexyl group—in the correct spatial orientation to engage with key residues in the VHL binding site, such as Ser111, Tyr98, and His110.

Quantitative Data Summary

The efficacy of PROTACs is intrinsically linked to the binding affinity of their constituent ligands. The following tables summarize key quantitative data for (S,R,S)-AHPC and PROTACs incorporating this VHL ligand.

| Ligand/PROTAC | Target | Cell Line | Binding Affinity (to VHL) | Degradation (DC50) | Maximum Degradation (Dmax) |

| (S,R,S)-AHPC (VH032-NH2) | VHL | - | High Affinity (comparable to VH032) | - | - |

| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | - | <1 nM[2] | >90% |

| GMB-475 | BCR-ABL1 | Ba/F3 cells | - | IC50 of 1.11 µM[3] | - |

Note: Direct Kd values for (S,R,S)-AHPC are not consistently reported across literature; however, its high affinity is widely acknowledged.[1] DC50 and Dmax values are dependent on the specific PROTAC architecture and the cellular context.

Signaling Pathway and Experimental Workflows

To understand the functional context of (S,R,S)-AHPC, it is essential to visualize the PROTAC-mediated protein degradation pathway and the typical experimental workflows used for characterization.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC characterization.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of (S,R,S)-AHPC-based PROTACs. The following sections provide methodologies for key assays.

VHL Ligand Binding Assay: Fluorescence Polarization (FP)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand from the VHL protein complex.

-

Materials:

-

Purified VHL/Elongin B/Elongin C (VCB) complex

-

Fluorescently labeled VHL probe (e.g., a derivative of VH032 conjugated to a fluorophore)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

Test compounds ((S,R,S)-AHPC or PROTACs)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a stock solution of the VCB complex and the fluorescent probe in the assay buffer. The final concentration of the VCB complex should be in the low nanomolar range, and the probe concentration should be below its Kd for VCB to ensure a sensitive assay window.

-

Perform serial dilutions of the test compounds in the assay buffer.

-

Add the test compounds at various concentrations to the wells of the 384-well plate.

-

Add the VCB/probe mixture to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of the target protein is mediated by its ubiquitination.

-

Materials:

-

Cell line expressing the protein of interest

-

(S,R,S)-AHPC-based PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) containing deubiquitinase inhibitors (e.g., PR-619)

-

Antibody against the protein of interest for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibody against ubiquitin

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control and a positive control (if available). Co-treat with a proteasome inhibitor for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of polyubiquitinated proteins.

-

Lyse the cells in lysis buffer.

-

Perform immunoprecipitation of the protein of interest using a specific antibody and protein A/G beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated protein of interest. A ladder of high molecular weight bands will be indicative of polyubiquitination.

-

Protein Degradation Assay: Western Blotting

This is a fundamental method to quantify the reduction in the levels of the target protein following PROTAC treatment.

-

Materials:

-

Cell line expressing the protein of interest

-

(S,R,S)-AHPC-based PROTAC

-

Cell culture medium and supplements

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

After treatment, wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentration for all samples, add Laemmli buffer, and denature by boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

-

Chiral Separation of AHPC Diastereomers: HPLC Protocol

The synthesis of (S,R,S)-AHPC often results in a mixture of diastereomers that require separation. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

-

Instrumentation and Column:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

-

-

Mobile Phase (Example):

-

A mixture of n-hexane and ethanol, or other suitable organic solvents. The exact ratio will need to be optimized for the specific CSP and diastereomers. Isocratic elution is typically used.

-

-

General Procedure:

-

Dissolve the mixture of AHPC diastereomers in a suitable solvent (e.g., the mobile phase).

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.

-

The different diastereomers will have different retention times on the chiral stationary phase, allowing for their separation.

-

Collect the fractions corresponding to each separated diastereomer.

-

The absolute stereochemistry of the separated isomers can be confirmed by analytical techniques such as X-ray crystallography or by comparison to a known standard.

-

Note: The development of a successful chiral separation method often requires screening of different chiral stationary phases and optimization of the mobile phase composition.[4][5]

Conclusion

The (S,R,S) stereochemistry of AHPC is a critical design element in the development of potent and selective VHL-recruiting PROTACs. Its specific three-dimensional structure ensures high-affinity binding to the VHL E3 ligase, which is the initiating step in the targeted degradation of proteins of interest. A thorough understanding of the stereochemical requirements, coupled with robust quantitative and functional assays, is paramount for the successful design and optimization of novel protein degraders. This guide provides a foundational framework for researchers in the field, offering key data, detailed experimental protocols, and visual representations of the underlying biological processes and development workflows. By leveraging this knowledge, scientists can more effectively harness the power of targeted protein degradation for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using (S,R,S)-AHPC-C4-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-AHPC-C4-COOH in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that function by inducing the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a four-carbon alkyl linker that terminates in a carboxylic acid.[2] This molecule serves as a crucial building block in the synthesis of VHL-recruiting PROTACs. The (S,R,S) stereochemistry is essential for potent binding to the VHL E3 ligase complex. The terminal carboxylic acid provides a versatile chemical handle for the covalent attachment of a POI ligand, typically through the formation of a stable amide bond with a primary or secondary amine on the POI ligand.

Mechanism of Action

The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data on VHL-Based PROTACs

The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table summarizes the degradation profiles of several VHL-based PROTACs with linkers similar to the C4 chain of this compound.

| PROTAC Name/Reference | Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |

| Compound with C4 linker | SMARCA2 | C4 alkyl chain | MV-4-11 | 3 | >95 |

| Compound with C4 linker | SMARCA4 | C4 alkyl chain | MOLM-13 | 10 | >95 |

| A13 | FAK | PEG-based | A549 | ~10 | 85 |

| CP1 | DAPK1 | PEG-based | SH-SY5Y | 119.6 | >90 |

| SJF620 | BTK | PEG-based | MOLM-14 | <100 | >90 |

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a POI Ligand

This protocol describes the standard procedure for conjugating this compound to a POI ligand containing a primary or secondary amine via amide bond formation.

Materials:

-

This compound

-

POI ligand with a primary or secondary amine

-

N,N'-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Addition of POI Ligand: In a separate vial, dissolve the POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Upon completion, quench the reaction with a small amount of water. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.

-

Purification: Purify the crude product using an appropriate chromatographic technique, such as flash column chromatography on silica (B1680970) gel or preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for PROTAC synthesis via amide coupling.

Protocol 2: Purification of the PROTAC by Preparative RP-HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA or FA

-

Crude PROTAC sample dissolved in a minimal amount of DMSO or DMF

Procedure:

-

Sample Preparation: Dissolve the crude PROTAC in a minimal volume of DMSO or DMF and then dilute with Mobile Phase A to ensure solubility. Filter the sample through a 0.45 µm syringe filter before injection.

-

Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved.

-

Gradient Elution: Inject the sample onto the column and start a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-40 minutes).

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect fractions corresponding to the desired PROTAC peak.

-

Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the PROTAC. Pool the pure fractions.

-

Lyophilization: Lyophilize the pooled fractions to obtain the final PROTAC as a solid.

Protocol 3: Characterization of the Final PROTAC

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight and assess the purity of the synthesized PROTAC.

-

Method: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Inject the sample into an LC-MS system equipped with a C18 analytical column.

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the PROTAC ([M+H]+ or other adducts). The purity can be estimated from the peak area in the chromatogram.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the synthesized PROTAC.

-

Method: Dissolve an adequate amount of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra should be consistent with the expected structure of the final PROTAC molecule.

Protocol 4: Western Blot for Protein Degradation Assessment

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of protein degradation for each PROTAC concentration. Calculate the DC50 and Dmax values.

Caption: Workflow for assessing PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Designing a PROTAC with VH032-C4-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC development, and VH032 is a well-established, high-affinity ligand for VHL.[1][5] This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing the VH032-C4-COOH building block, which incorporates the VH032 ligand connected to a 4-carbon alkyl linker with a terminal carboxylic acid.